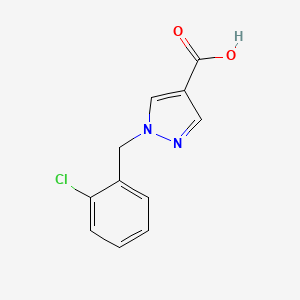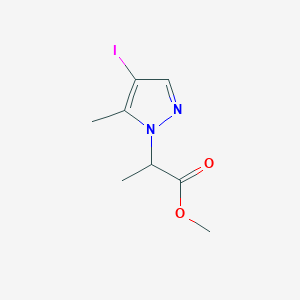![molecular formula C17H14N2O2 B2866014 3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide CAS No. 1790727-53-5](/img/structure/B2866014.png)
3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound and a core structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound also contains a cyano group and an amide group .
Scientific Research Applications
Antiviral Activity
Indole derivatives have been recognized for their antiviral properties. Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, “3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide” could potentially be explored for its efficacy against viral infections, particularly as a lead compound for developing new antiviral drugs.
Anti-inflammatory Properties
The indole moiety is known to bind with high affinity to multiple receptors, which can be beneficial in anti-inflammatory drug development . This compound could be investigated for its ability to modulate inflammatory pathways, offering a new avenue for treating conditions like arthritis or asthma.
Anticancer Potential
Benzofuran derivatives have shown significant anticancer activities. Some substituted benzofurans have demonstrated cell growth inhibitory effects on various cancer cell lines, including leukemia, lung cancer, and melanoma . Research into “this compound” could focus on its potential as a chemotherapeutic agent.
Antimicrobial Effects
Indole derivatives are also noted for their antimicrobial properties, which include actions against bacteria and fungi . This compound could be synthesized and screened for its ability to combat resistant strains of microbes, addressing the growing concern of antibiotic resistance.
Antioxidant Capabilities
The presence of the benzofuran ring has been associated with antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases . The compound could be valuable in researching oxidative stress-related conditions and developing related treatments.
Enzyme Inhibition
Indole derivatives have been reported to inhibit various enzymes, which is a key strategy in drug development for diseases like diabetes and Alzheimer’s . The compound could be studied for its enzyme inhibitory activity, potentially leading to new treatments for metabolic and neurodegenerative disorders.
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins, thereby altering cellular processes .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Similar compounds have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound may have potential anticancer activity.
properties
IUPAC Name |
3-cyano-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-9-12-4-3-5-13(8-12)17(20)19-10-14-11-21-16-7-2-1-6-15(14)16/h1-8,14H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKVSVJPCBVQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2865932.png)
![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2865933.png)
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/structure/B2865934.png)
![2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile](/img/structure/B2865938.png)

![N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2865944.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2865951.png)
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole](/img/structure/B2865952.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2865954.png)